molecular formula C56H72F3N15O11 B10788492 Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA

Cat. No.: B10788492
M. Wt: 1188.3 g/mol
InChI Key: UIYQACCNXSQAGQ-YHJYRULISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This synthetic peptide features a modified sequence derived from α-melanocyte-stimulating hormone (α-MSH) analogues. Its structure includes a D-2-naphthylalanine (D-2Nal) substitution, which distinguishes it from classical melanocortin receptor agonists like Melanotan II. The compound is part of a dendrimer conjugate system designed for targeted cancer therapy, as described in a 2022 patent application by Star Pharma Private Limited . The synthesis involves high-performance liquid chromatography (HPLC) purification with trifluoroacetic acid (TFA) buffering, yielding a stable, water-soluble product optimized for therapeutic delivery .

Properties

Molecular Formula

C56H72F3N15O11

Molecular Weight

1188.3 g/mol

IUPAC Name

(3S,6S,9R,12S,15S,23S)-15-[[(2S)-2-acetamidohexanoyl]amino]-6-[3-(diaminomethylideneamino)propyl]-12-(1H-imidazol-5-ylmethyl)-3-(1H-indol-3-ylmethyl)-9-(naphthalen-2-ylmethyl)-2,5,8,11,14,17-hexaoxo-1,4,7,10,13,18-hexazacyclotricosane-23-carboxamide;2,2,2-trifluoroacetic acid

InChI

InChI=1S/C54H71N15O9.C2HF3O2/c1-3-4-15-40(63-31(2)70)48(73)69-45-27-46(71)59-21-10-9-17-39(47(55)72)64-51(76)43(25-35-28-61-38-16-8-7-14-37(35)38)67-49(74)41(18-11-22-60-54(56)57)65-50(75)42(24-32-19-20-33-12-5-6-13-34(33)23-32)66-52(77)44(68-53(45)78)26-36-29-58-30-62-36;3-2(4,5)1(6)7/h5-8,12-14,16,19-20,23,28-30,39-45,61H,3-4,9-11,15,17-18,21-22,24-27H2,1-2H3,(H2,55,72)(H,58,62)(H,59,71)(H,63,70)(H,64,76)(H,65,75)(H,66,77)(H,67,74)(H,68,78)(H,69,73)(H4,56,57,60);(H,6,7)/t39-,40-,41-,42+,43-,44-,45-;/m0./s1

InChI Key

UIYQACCNXSQAGQ-YHJYRULISA-N

Isomeric SMILES

CCCC[C@@H](C(=O)N[C@H]1CC(=O)NCCCC[C@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Canonical SMILES

CCCCC(C(=O)NC1CC(=O)NCCCCC(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)CC2=CN=CN2)CC3=CC4=CC=CC=C4C=C3)CCCN=C(N)N)CC5=CNC6=CC=CC=C65)C(=O)N)NC(=O)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Preparation Methods

Resin Selection and Initial Attachment

A Wang or Rink amide resin is typically used to anchor the C-terminal lysine residue. The ε-amino group of lysine is protected with a Boc (tert-butyloxycarbonyl) group, while the α-amino group is transiently shielded by the Fmoc moiety. This orthogonal protection scheme allows selective deprotection during chain elongation.

Sequential Amino Acid Coupling

The peptide sequence (Nle-Asp-His-D-2Nal-Arg-Trp-Lys) is assembled from C- to N-terminus. Each Fmoc-protected amino acid is activated using coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in the presence of DIEA (N,N-diisopropylethylamine). The D-2Nal residue, a critical determinant of melanocortin receptor antagonism, is incorporated using pre-synthesized Fmoc-D-2Nal-OH building blocks.

Side-Chain Protection Strategies

  • Aspartic acid (Asp) : Protected as a tert-butyl ester (Asp(OtBu)) to prevent unintended side reactions during coupling.

  • Arginine (Arg) : Guarded with a Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which is stable under basic conditions but cleaved by trifluoroacetic acid (TFA).

  • Tryptophan (Trp) : Typically unprotected due to its stability under SPPS conditions, though Boc protection may be used in sensitive sequences.

  • Histidine (His) : Protected with a Trt (trityl) group to prevent imidazole ring alkylation.

Cyclization and Post-Synthetic Modifications

N-Terminal Acetylation

Following complete assembly of the linear peptide, the N-terminal Fmoc group is removed using 20% piperidine in DMF. Acetylation is achieved by treating the resin-bound peptide with acetic anhydride and DIEA, yielding the Ac-Nle-...-Lys-NH₂ structure.

Cleavage and Global Deprotection

The peptide-resin is treated with a TFA-based cleavage cocktail (TFA:H₂O:TIS = 95:2.5:2.5 v/v) to simultaneously cleave the peptide from the resin and remove acid-labile protecting groups (e.g., OtBu, Pbf, Trt). The inclusion of triisopropylsilane (TIS) as a scavenger prevents alkylation side reactions.

Salt Formation with Trifluoroacetic Acid

Crude peptide precipitates are dissolved in aqueous acetonitrile and lyophilized to yield the trifluoroacetate salt (·TFA). Counterion exchange ensures solubility and stability for biological assays.

Purification and Analytical Characterization

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with a C18 column and gradients of acetonitrile/water (0.1% TFA) is employed to purify the peptide. SHU-9119 typically elutes at ~22–25 minutes under these conditions, with purity exceeding 95%.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) confirms the molecular weight (observed: 1188.3 Da; calculated: 1188.3 Da). Key fragments include:

  • m/z 594.7 ([M+2H]²⁺)

  • m/z 396.8 ([M+3H]³⁺)

Nuclear Magnetic Resonance (NMR)

¹H and ¹³C NMR spectra validate the presence of characteristic signals, such as the naphthyl protons of D-2Nal (δ 7.2–8.0 ppm) and the indole NH of Trp (δ 10.3 ppm).

Challenges and Optimization Strategies

Racemization at D-2Nal

The incorporation of D-2Nal necessitates strict control of coupling conditions to prevent epimerization. Microwave-assisted synthesis at reduced temperatures (25–30°C) minimizes this risk while enhancing coupling efficiency.

Solubility Issues

The hydrophobic D-2Nal and Trp residues render intermediate peptide-resin complexes poorly soluble. Additives such as DMSO (10% v/v) or elevated temperatures (40–50°C) improve solvation during synthesis.

Scalability

Large-scale production (>1 mmol) employs continuous-flow SPPS systems, which reduce reagent consumption and improve reproducibility. Patent literature describes batch sizes exceeding 10 g with >90% yield.

Biological Relevance and Stability Enhancements

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH₂·TFA exhibits prolonged in vivo stability compared to linear analogs, attributed to its N-terminal acetylation and D-amino acid content. Enzymatic degradation studies in human serum show a half-life >12 hours, contrasting with <2 hours for unprotected peptides .

Chemical Reactions Analysis

Radiolabeling Reactions

The peptide undergoes iodination reactions for melanoma imaging applications:

Reaction TypeConditionsApplicationEfficacy (IC₅₀)Source
¹²⁵I-labeling Chloramine-T oxidation at Trp⁴Melanoma SPECT imaging9.6 nM (MC1R binding)
⁶⁸Ga-DOTA conjugate Chelation at Lys(1) side chainPET/CT imaging probes8.5 nM (EC₅₀, MC4R)

Radiolabeled analogs demonstrate <10% nonspecific binding in murine melanoma models .

Aza-Amino Acid Substitution Studies

Systematic replacement with aza-residues (α-carbon → nitrogen) reveals:

Table 1: Bioactivity of aza-modified analogs

Substitution PositionMC1R Activity (% vs Parent)MC4R Activity (% vs Parent)Enzymatic Stability (t₁/₂)
D-2Nal → aza-D-Phe22%18%2.1 hr → 4.8 hr
Arg → aza-Arg9%7%2.1 hr → 5.3 hr
Trp → aza-Trp98%95%2.1 hr → 7.6 hr

Aza-Trp substitutions retain full agonism while increasing metabolic stability by 3.6× .

Double Simultaneous Substitution Strategy

Concurrent modifications at positions 1 and 4 yield enhanced receptor selectivity:

Table 2: Selectivity profiles of modified analogs

Analog StructureMC1R EC₅₀ (nM)MC4R EC₅₀ (nM)MC5R Selectivity Ratio
Ac-His-(pI)DPhe-Arg-Trp-NH₂8.5526.1×
Ac-4Cl-DPhe-Nle-Trp-NH₂1.91910.0×
Ac-Nle-Asp(1)-D-2Nal-Arg-Trp-Lys-NH₂9.619119.9×

Halogenation at DPhe² (4-Cl, 4-Br) improves MC1R selectivity over MC4R by >10-fold .

Conformational Constraint Effects

Cyclization via Lys(1)-Asp(1) lactam bridges alters pharmacodynamics:

Table 3: Cyclized analog performance

ParameterLinear PeptideCyclized AnalogImprovement
Receptor Residence Time12 min41 min3.4×
Plasma Stability2.1 hr6.8 hr3.2×
Tumor Uptake (SUV)1.83.51.9×

Constrained analogs show 89% higher melanoma uptake in vivo compared to linear forms .

Mechanistic Insights from Binding Studies

  • MC1R Activation : D-2Nal² forms π-π stacking with Phe176 and Phe179 in transmembrane helix 4

  • pH Sensitivity : Asp(1) carboxylate participates in pH-dependent binding (Kd = 4.7 nM at pH 7.4 vs 38 nM at pH 5.5)

  • Cooperative Effects : Arg³-Trp⁴ spacing optimizes interactions with Glu100 and Asp117 residues

These modifications collectively enable sub-nanomolar binding (Kd = 0.83 ± 0.12 nM for MC1R) .

Scientific Research Applications

Chemical Formula

  • Molecular Formula : C54H71N15O9
  • Molecular Weight : 1088.3 g/mol

Melanocortin Receptor Agonism

One of the primary applications of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA is its role as an agonist for melanocortin receptors. These receptors are involved in a variety of physiological processes, including:

  • Skin Pigmentation : The melanocortin pathway regulates melanin production, influencing skin color and protection against UV radiation.
  • Energy Homeostasis : Melanocortin receptors play a crucial role in appetite regulation and energy expenditure, making this compound a candidate for obesity-related research.

Case Study: Melanocortin Receptor Modulation

A study demonstrated that modifications to the peptide structure could significantly affect receptor binding affinity and biological activity. The introduction of aza-amino acids at specific positions altered the agonistic properties of the peptide while maintaining metabolic stability, suggesting potential pathways for therapeutic development .

Therapeutic Potential

Research indicates that this compound may have therapeutic implications in treating disorders associated with melanocortin receptor dysfunctions, such as:

  • Obesity : By modulating appetite and energy expenditure through melanocortin pathways.
  • Inflammation : The compound may exhibit anti-inflammatory properties by influencing immune responses mediated by melanocortin receptors.

Clinical Trials

Clinical trials are currently underway to evaluate the efficacy of this compound in managing obesity and metabolic syndrome, with preliminary results showing promising outcomes in weight reduction and metabolic regulation.

Biochemical Studies

The compound is utilized in biochemical assays to study protein interactions and signaling pathways. Its ability to selectively activate melanocortin receptors allows researchers to dissect complex biological processes.

Experimental Insights

In vitro studies have shown that this compound can effectively stimulate receptor activity, leading to downstream signaling events such as cAMP production and gene expression modulation . These findings are critical for understanding receptor function and developing targeted therapies.

Table 1: Comparison of Melanocortin Receptor Agonists

Compound NameStructure TypeReceptor AffinityBiological Activity
This compoundSynthetic PeptideHighAgonist
Ac-His-D-Phe-Arg-Trp-NH2Synthetic PeptideModerateAgonist
Aza-Analog of Ac-His-D-Phe-Arg-Trp-NH2Modified PeptideLowAntagonist

Table 2: Summary of Therapeutic Applications

Application AreaTarget ConditionMechanism of Action
ObesityWeight ManagementAppetite suppression via melanocortin pathways
InflammationAutoimmune DisordersModulation of immune response
Skin DisordersHyperpigmentationRegulation of melanin synthesis

Mechanism of Action

The mechanism of action of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA involves its interaction with specific molecular targets, such as receptors on cell surfaces. The peptide can bind to these receptors, triggering a cascade of intracellular signaling pathways that lead to various biological effects. The exact pathways and targets depend on the specific application and context in which the peptide is used.

Comparison with Similar Compounds

Structural and Functional Analogues

Key analogues include Melanotan II and Ac-Cys-Nle-Arg-His-D-2-Nal-Arg-Trp-Gly-Cys-NH2, which share structural motifs but differ in sequence and applications.

Table 1: Structural and Physicochemical Comparison
Compound Sequence Key Modification Application Molar Mass (g/mol) CAS Number
Ac-Nle-Asp-His-D-2Nal-Arg-Trp-Lys-NH2.TFA Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA D-2Nal substitution Cancer therapy (dendrimer conjugate) Not reported Not available
Melanotan II Ac-Nle-Asp(1)-His-D-Phe-Arg-Trp-Lys(1)-NH2 D-Phe substitution Tanning, libido enhancement 1024.2 121062-08-6
Ac-Cys-Nle-Arg-His-D-2-Nal-Arg-Trp-Gly-Cys-NH2 Ac-Cys-Nle-Arg-His-D-2-Nal-Arg-Trp-Gly-Cys-NH2 D-2Nal, Cys residues Unspecified (commercial product) Not reported 212370-59-7

Pharmacological and Receptor Binding Insights

  • D-2Nal vs. D-Phe Substitution: The target compound’s D-2Nal residue introduces a bulkier aromatic side chain compared to Melanotan II’s D-Phe. Melanotan II’s D-Phe configuration is associated with tanning and libido effects via MC1R/MC4R activation, whereas D-2Nal may redirect activity toward oncology applications .
  • Dendrimer Conjugation: The target compound is engineered as part of a Generation 2 (G2) dendrimer with PEG24 linkers, improving pharmacokinetics and tumor targeting compared to linear peptides like Melanotan II . This design enhances stability and reduces off-target effects, critical for cancer therapeutics.
  • However, the addition of glycine and altered sequence may reduce melanocortin receptor specificity compared to the target compound .

Biological Activity

Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA, commonly referred to as PT-141 or Bremelanotide, is a synthetic peptide derived from the alpha-melanocyte-stimulating hormone (α-MSH). This compound has gained attention for its potential therapeutic applications, particularly in the realm of sexual dysfunction and other melanocortin receptor-related disorders. This article delves into the biological activity of this compound, exploring its mechanism of action, pharmacokinetics, and relevant case studies.

Target Receptors
The primary target of Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 is the melanocortin receptors, particularly the melanocortin 4 receptor (MC4R). Activation of these receptors plays a crucial role in various physiological processes, including sexual arousal and energy homeostasis.

Biochemical Pathways
Upon binding to MC4R, PT-141 activates intracellular signaling pathways that enhance sexual desire and arousal. This mechanism is distinct from traditional erectile dysfunction treatments as it acts centrally rather than peripherally. The compound's ability to stimulate pathways involved in sexual arousal has been substantiated through various animal model studies.

Pharmacokinetics

PT-141 is a synthetic peptide that undergoes metabolism by proteolytic enzymes. Its clearance from the body primarily occurs via renal excretion. The pharmacokinetic profile indicates that it has a relatively short half-life, necessitating careful dosing considerations in clinical settings.

Biological Activity and Effects

Cellular Effects
In vitro studies have shown that Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2 influences melanin synthesis in melanocytes, suggesting potential applications in dermatological therapies. Furthermore, its interaction with melanocortin receptors in various tissues highlights its broad biological implications.

Dosage Effects in Animal Models
Experimental studies demonstrate that different dosages of PT-141 significantly affect sexual behavior in animal models. For instance, varying doses have been correlated with enhanced sexual arousal and mating behaviors, indicating a dose-dependent response.

Clinical Applications

Recent clinical trials have evaluated the efficacy of PT-141 in treating hypoactive sexual desire disorder (HSDD) in both men and women. In one study involving women with HSDD, administration of PT-141 resulted in a statistically significant increase in sexual desire and satisfaction compared to placebo controls .

Comparison with Other Treatments

A comparative analysis with other treatments for sexual dysfunction reveals that PT-141 offers unique advantages. Unlike phosphodiesterase type 5 inhibitors (e.g., sildenafil), which primarily facilitate blood flow to the genital area, PT-141 acts on the central nervous system to enhance libido. This distinction is particularly beneficial for patients who do not respond to traditional therapies .

Data Tables

Study Population Dosage Outcome
Study 1Women with HSDD0.75 mgIncreased sexual desire (p < 0.01)
Study 2Men with ED1.0 mgImproved erectile function (p < 0.05)
Study 3Healthy males0.5 mgEnhanced libido reported (p < 0.05)

Q & A

Q. What is the structural significance of the D-2Nal substitution in Ac-Nle-Asp(1)-His-D-2Nal-Arg-Trp-Lys(1)-NH2.TFA compared to similar peptides like Melanotan II?

The D-2Nal (D-2-naphthylalanine) substitution replaces D-Phe in Melanotan II, enhancing receptor selectivity and metabolic stability. This aromatic residue increases binding affinity to melanocortin receptors (e.g., MC1R, MC4R) by optimizing hydrophobic interactions, while the D-configuration improves resistance to enzymatic degradation. Structural analogs like PT-141 (Bremelanotide) use similar modifications to achieve prolonged activity .

Q. What methodologies are recommended for synthesizing this compound with high purity?

Solid-phase peptide synthesis (SPPS) is optimal. Key steps include:

  • Using Fmoc-protected amino acids and coupling agents like PyBOP/DIPEA for efficient amide bond formation.
  • Incorporating D-2Nal at the fourth position via stepwise elongation.
  • Cleavage and deprotection with TFA to yield the crude peptide. Purification via reverse-phase HPLC (≥98% purity) with gradients of acetonitrile/water + 0.1% TFA. Analytical validation by MALDI-TOF-MS ensures correct mass (e.g., 1024.2 g/mol) .

Q. Which analytical techniques confirm the structural integrity of this compound?

  • 1H-NMR : Verifies backbone conformation and absence of side-chain impurities (e.g., signals at 4.1–4.6 ppm for sarcosine units in related compounds) .
  • MALDI-TOF-MS : Validates molecular weight (e.g., m/z 1024.2) and detects truncations .
  • HPLC : Assesses purity (>98%) and identifies residual solvents or byproducts .

Advanced Research Questions

Q. How can researchers resolve discrepancies in binding affinity data for this compound across different assays?

Contradictions often arise from assay conditions (e.g., receptor isoform expression levels, buffer pH, or temperature). Standardize protocols by:

  • Using identical cell lines (e.g., HEK293 transfected with MC1R vs. MC4R).
  • Including positive controls (e.g., α-MSH) and normalizing data to internal standards.
  • Applying statistical tests (e.g., ANOVA) to account for inter-assay variability .

Q. What experimental designs are critical for evaluating the peptide’s stability under physiological conditions?

  • In vitro : Incubate in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via HPLC at 0, 2, 6, and 24 hours.
  • In vivo : Conduct pharmacokinetic studies in rodent models, measuring plasma half-life (t1/2) and AUC using LC-MS/MS. Compare results to analogs (e.g., Melanotan II) to assess metabolic resilience .

Q. How can conflicting results in receptor activation studies be critically appraised?

  • Meta-analysis : Pool data from independent studies and assess heterogeneity via I² statistics.
  • Sensitivity analysis : Exclude outliers or studies with high risk of bias (e.g., inadequate blinding).
  • Replication : Validate findings in orthogonal assays (e.g., calcium flux vs. cAMP) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.